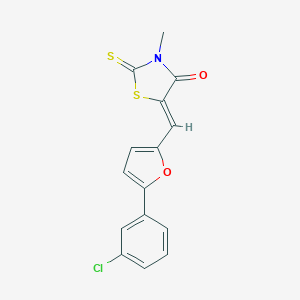![molecular formula C16H15ClN2O2 B240398 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240398.png)
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide, also known as GW501516, is a synthetic drug that has been extensively studied for its potential use in treating various medical conditions. It belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists and has been shown to have a wide range of biochemical and physiological effects.
Mécanisme D'action
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide works by activating PPARδ, which is a transcription factor that regulates various metabolic processes, including lipid metabolism, glucose metabolism, and inflammation. Activation of PPARδ leads to an increase in the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function. In addition, activation of PPARδ has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide in lab experiments is its ability to activate PPARδ, which can lead to improved metabolic function and reduced inflammation. However, one limitation is that it has been shown to have potential toxic effects on the liver and kidneys in animal models, which may limit its use in humans.
Orientations Futures
There are several future directions for the research on 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide. One direction is to further investigate its potential use in treating metabolic disorders, cardiovascular diseases, and cancer. Another direction is to study its potential toxic effects on the liver and kidneys in humans. Furthermore, it may be of interest to explore the use of this compound in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide involves the reaction of 3-chloro-4-fluorobenzylamine with 2-(methylamino)-2-oxoacetic acid methyl ester in the presence of triethylamine, followed by the reaction with 4-(4-(2-(methylamino)-2-oxoethyl)phenyl)benzoic acid. The final product is obtained after purification using column chromatography.
Applications De Recherche Scientifique
3-chloro-N-{4-[2-(methylamino)-2-oxoethyl]phenyl}benzamide has been extensively studied for its potential use in treating various medical conditions, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve glucose metabolism, increase insulin sensitivity, and reduce inflammation in animal models. In addition, it has been shown to have a protective effect on the heart and reduce the risk of atherosclerosis. Furthermore, it has been shown to have anticancer properties, particularly in prostate and breast cancer.
Propriétés
Formule moléculaire |
C16H15ClN2O2 |
|---|---|
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
3-chloro-N-[4-[2-(methylamino)-2-oxoethyl]phenyl]benzamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-15(20)9-11-5-7-14(8-6-11)19-16(21)12-3-2-4-13(17)10-12/h2-8,10H,9H2,1H3,(H,18,20)(H,19,21) |
Clé InChI |
XHENAPRREGQTMD-UHFFFAOYSA-N |
SMILES |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
SMILES canonique |
CNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Methyl-3-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}-8-[(pentyloxy)methyl]-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B240315.png)

![N-{(4-bromophenyl)[(3-methoxybenzoyl)amino]methyl}-3-methoxybenzamide](/img/structure/B240327.png)
![N-(2-bromophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B240330.png)
![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]acetohydrazide](/img/structure/B240331.png)




![N-(4-chloro-2-methylphenyl)-4-oxo-4-[2-(1-phenylpropylidene)hydrazino]butanamide](/img/structure/B240349.png)
![2-(4-chlorophenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]propanamide](/img/structure/B240353.png)
![N-(4-{[(3-methylphenoxy)acetyl]amino}phenyl)-3-phenylpropanamide](/img/structure/B240360.png)
![2-methoxy-N-{4-[(3-phenylpropanoyl)amino]phenyl}benzamide](/img/structure/B240362.png)
![N-(4-{[2-(3-methylphenoxy)propanoyl]amino}phenyl)benzamide](/img/structure/B240364.png)